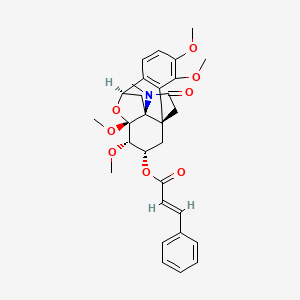
Stephalonine M
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Stephalonine M is a natural alkaloid compound with the molecular formula C30H33NO8 and a molecular weight of 535.58 g/mol . It is known for its potent antimicrobial properties, particularly against drug-resistant gram-negative bacteria. This compound is derived from the plant Stephania longa and has shown significant potential in biomedical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Stephalonine M involves several steps, starting from the extraction of the raw material from Stephania longa. The compound is then purified using various chromatographic techniques. Specific synthetic routes and reaction conditions are not widely documented, but typical methods involve organic solvent extraction and purification processes.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale extraction from Stephania longa plants, followed by purification using high-performance liquid chromatography (HPLC) or similar techniques. The compound’s stability and solubility in solvents like chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone make it suitable for such processes.
化学反応の分析
Types of Reactions
Stephalonine M undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.
科学的研究の応用
Stephalonine M has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying alkaloid chemistry and reaction mechanisms.
Biology: Investigated for its antimicrobial properties against drug-resistant bacteria.
Medicine: Potential therapeutic applications in treating bacterial infections.
Industry: Used in the development of new antimicrobial agents and pharmaceuticals.
作用機序
Stephalonine M exerts its effects by inhibiting the synthesis of bacterial cell walls, thereby exhibiting potent antimicrobial activity. The compound targets specific enzymes involved in cell wall synthesis, disrupting the integrity of the bacterial cell and leading to cell death.
類似化合物との比較
Stephalonine M is part of the hasubanan-type alkaloids, which include compounds like stephalonine Q, stephalonine R, and stephalonine S . These compounds share similar structures and biological activities but differ in their specific molecular configurations and potency . This compound is unique in its high efficacy against drug-resistant gram-negative bacteria.
List of Similar Compounds
特性
分子式 |
C30H33NO8 |
|---|---|
分子量 |
535.6 g/mol |
IUPAC名 |
[(1R,8R,10S,11R,12S,13S)-3,4,11,12-tetramethoxy-17-methyl-16-oxo-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-13-yl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C30H33NO8/c1-31-23(32)17-28-15-22(38-24(33)14-11-18-9-7-6-8-10-18)27(36-4)30(37-5)29(28,31)16-21(39-30)19-12-13-20(34-2)26(35-3)25(19)28/h6-14,21-22,27H,15-17H2,1-5H3/b14-11+/t21-,22+,27+,28-,29+,30+/m1/s1 |
InChIキー |
VUYMFOFOQOGUHO-VFGIGGLYSA-N |
異性体SMILES |
CN1C(=O)C[C@@]23[C@]14C[C@H](C5=C2C(=C(C=C5)OC)OC)O[C@]4([C@H]([C@H](C3)OC(=O)/C=C/C6=CC=CC=C6)OC)OC |
正規SMILES |
CN1C(=O)CC23C14CC(C5=C2C(=C(C=C5)OC)OC)OC4(C(C(C3)OC(=O)C=CC6=CC=CC=C6)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















